N-(5-Fluoro-2-formylphenyl)acetamide

Description

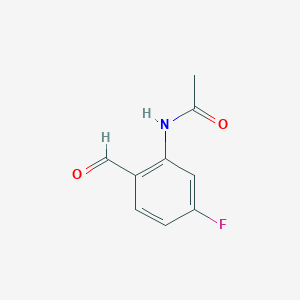

N-(5-Fluoro-2-formylphenyl)acetamide is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an acetamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

N-(5-fluoro-2-formylphenyl)acetamide |

InChI |

InChI=1S/C9H8FNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) |

InChI Key |

VEYDJCWSNPYYMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)C=O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 5-Fluoro-2-aminobenzaldehyde

This method involves the acetylation of 5-fluoro-2-aminobenzaldehyde with acetic anhydride or acetyl chloride to form the target acetamide.

- Starting Material: 5-Fluoro-2-aminobenzaldehyde.

- Reagents: Acetic anhydride or acetyl chloride, base (e.g., pyridine or triethylamine).

- Conditions: Typically performed in anhydrous solvents like dichloromethane or ethyl acetate at low to room temperature.

- Purification: Column chromatography or recrystallization.

This method is straightforward but requires the availability of 5-fluoro-2-aminobenzaldehyde, which can be synthesized or sourced commercially.

Formylation of N-(5-Fluorophenyl)acetamide

Alternatively, starting from N-(5-fluorophenyl)acetamide, the formyl group can be introduced by directed ortho-formylation methods such as the Vilsmeier-Haack reaction.

- Starting Material: N-(5-fluorophenyl)acetamide.

- Reagents: Vilsmeier reagent (formed from DMF and POCl3).

- Conditions: Reaction typically conducted under cooling followed by warming to room temperature.

- Outcome: Selective formylation at the ortho position relative to the amide group.

This approach allows the introduction of the formyl group after amide formation, useful if the amide is more stable or readily available.

Experimental Procedures and Data

Representative Procedure from Literature

A typical preparation of this compound was reported in a Royal Society of Chemistry supporting information document, where the compound was synthesized via a general acylation procedure:

- Procedure: A solution of 5-fluoro-2-aminobenzaldehyde (1 equiv) in ethyl acetate was cooled to 0 °C. Acetyl chloride (1.2 equiv) was added dropwise with stirring. The reaction mixture was allowed to warm to room temperature and stirred overnight.

- Workup: The mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification: The crude product was purified by silica gel column chromatography using petroleum ether:ethyl acetate (20:1) as eluent.

- Yield: Approximately 65-72% yield as a yellow solid.

- Characterization: Melting point 156-158 °C; ^1H NMR (400 MHz, CDCl3) δ 12.65 (s, NH), 9.96 (s, CHO), aromatic protons between δ 7.5-8.6 ppm; ATR-FTIR showed characteristic amide and aldehyde bands.

Spectroscopic Data Summary

| Characterization Method | Observed Data for this compound |

|---|---|

| Melting Point (°C) | 156–158 |

| ^1H NMR (400 MHz, CDCl3) | δ 12.65 (s, 1H, NH), 9.96 (s, 1H, CHO), aromatic protons 7.53–8.64 ppm |

| ^13C NMR (101 MHz, CDCl3) | δ 193.8 (CHO), 160.6 (C-F), 128–142 (aromatic carbons) |

| ATR-FTIR (cm^-1) | 3218 (NH stretch), 1663 (amide C=O), 1574, 1511 (aromatic C=C) |

| HRMS (ESI-TOF) | m/z calcd for C9H7FNO2 (M+H)+: 180.04; found: 180.03 |

Alternative Synthetic Routes and Innovations

Use of Ionic Liquids as Solvent and Base

Recent studies have explored the use of task-specific ionic liquids as both solvent and base in the synthesis of related acetamide derivatives, improving yields and reducing reaction times compared to conventional methods using DMF and potassium carbonate.

- Advantages: Higher yields (80-90%), milder conditions, and easier work-up due to reduced emulsions.

- Applicability: While demonstrated for other fluoro-substituted acetamides, such methods may be adapted for this compound synthesis.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acetylation | 5-Fluoro-2-aminobenzaldehyde | Acetyl chloride, base | 65-72 | Straightforward, high purity | Requires aldehyde-substituted amine |

| Ortho-Formylation (Vilsmeier-Haack) | N-(5-fluorophenyl)acetamide | DMF, POCl3 (Vilsmeier reagent) | Moderate | Introduces formyl after amide formation | Harsh reagents, possible side reactions |

| Ionic Liquid-Mediated Acylation | 5-Fluoro-2-aminobenzaldehyde or analogues | Ionic liquid, acetyl chloride | 80-90 | Higher yield, milder conditions | Requires ionic liquid availability |

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-formylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-Fluoro-2-carboxyphenylacetamide.

Reduction: 5-Fluoro-2-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Fluoro-2-formylphenyl)acetamide is utilized in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

N-(2-Formylphenyl)acetamide: Similar structure but lacks the fluorine atom.

N-(4-Fluoro-2-formylphenyl)acetamide: Similar structure but with the fluorine atom in a different position.

N-(5-Fluoro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

N-(5-Fluoro-2-formylphenyl)acetamide is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(5-Fluoro-2-formylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring with an acetamide functional group, which enhances its lipophilicity and biological stability. The presence of the formyl group allows for potential interactions with nucleophilic sites on proteins, facilitating various biological activities.

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, modulating their activity.

- Inhibition of Cell Proliferation : Preliminary studies indicate that this compound can inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

- Enhanced Stability : The fluorine atom contributes to the compound's stability and bioavailability, making it a suitable candidate for further drug development.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 14 | 64 |

These results indicate its potential as a therapeutic agent against resistant strains.

Anticancer Activity

In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including L1210 mouse leukemia cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | 0.5 | Apoptosis Induction |

| MCF-7 Breast Cancer | 1.2 | Cell Cycle Arrest |

| A549 Lung Cancer | 0.8 | Inhibition of Migration |

The IC50 values suggest that this compound is highly effective at low concentrations, indicating its potential utility in cancer treatment protocols.

Case Studies and Research Findings

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited L1210 cell proliferation with an IC50 value in the nanomolar range. The mechanism involved apoptosis induction and modulation of key signaling pathways related to cell survival and proliferation .

- Antimicrobial Efficacy : Another investigation highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.

- In Vivo Studies : Preliminary in vivo evaluations showed promising results regarding the compound's safety profile and efficacy in animal models, further supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.